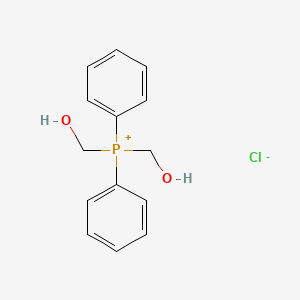![molecular formula C18H24N2O2 B14342433 Phenol, 2,2'-[1,4-butanediylbis(iminomethylene)]bis- CAS No. 92633-18-6](/img/structure/B14342433.png)
Phenol, 2,2'-[1,4-butanediylbis(iminomethylene)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-[1,4-butanediylbis(iminomethylene)]bis- typically involves the reaction of phenol derivatives with butanediylbis(iminomethylene) intermediates under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow systems and advanced purification techniques to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2,2’-[1,4-butanediylbis(iminomethylene)]bis- undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include quinones, amine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Phenol, 2,2’-[1,4-butanediylbis(iminomethylene)]bis- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of Phenol, 2,2’-[1,4-butanediylbis(iminomethylene)]bis- involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenolic groups can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The secondary amine groups may also participate in binding interactions, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2,4-bis(1-phenylethyl)-: Another phenolic compound with different substituents on the aromatic ring.
Phenol, 2,4-Bis(1,1-Dimethylethyl): Known for its antibacterial activity and different structural features.
Uniqueness
Phenol, 2,2’-[1,4-butanediylbis(iminomethylene)]bis- is unique due to its specific butanediylbis(iminomethylene) linkage, which imparts distinct chemical properties and reactivity compared to other phenolic compounds. This uniqueness makes it valuable for specialized applications in scientific research and industry .
Propriétés
Numéro CAS |
92633-18-6 |
|---|---|
Formule moléculaire |
C18H24N2O2 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
2-[[4-[(2-hydroxyphenyl)methylamino]butylamino]methyl]phenol |
InChI |
InChI=1S/C18H24N2O2/c21-17-9-3-1-7-15(17)13-19-11-5-6-12-20-14-16-8-2-4-10-18(16)22/h1-4,7-10,19-22H,5-6,11-14H2 |
Clé InChI |
AVYDEJXAPPCWJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CNCCCCNCC2=CC=CC=C2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Aziridin-1-yl)-3-[4-[[4-(aziridin-1-ylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B14342352.png)

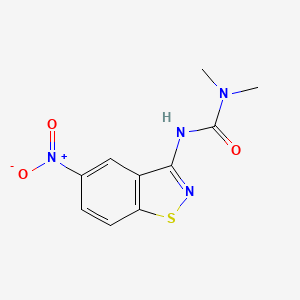
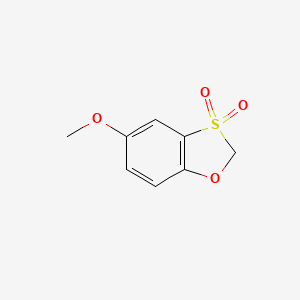
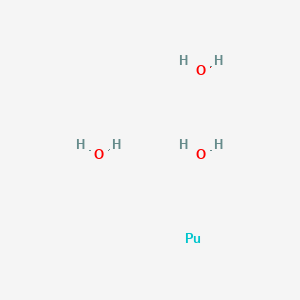
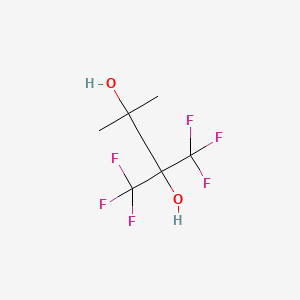
![2-[(Heptadecafluorooctyl)(methyl)amino]ethyl prop-2-enoate](/img/structure/B14342397.png)
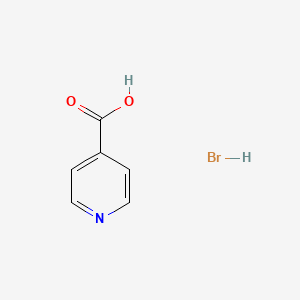
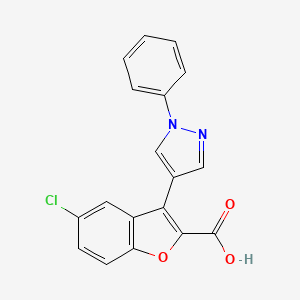
![3-[Di(bicyclo[2.2.1]heptan-2-yl)phosphoryl]propanenitrile](/img/structure/B14342416.png)
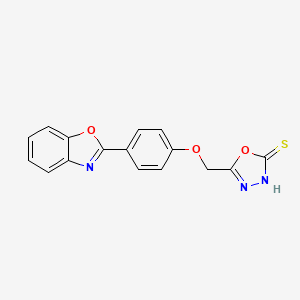

![[(Cyclohexylethynyl)oxy]tri(propan-2-yl)silane](/img/structure/B14342422.png)
